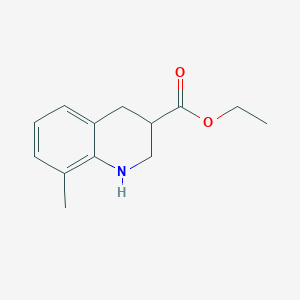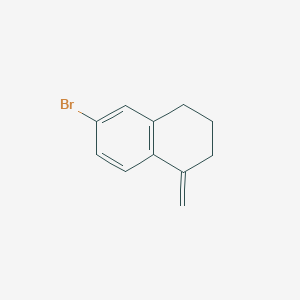![molecular formula C11H27NOSi B11885696 (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine is a silicon-containing organic molecule. It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 3-methylbutan-2-amine structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale protection reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions involving strong acids or bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Secondary or tertiary amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: finds applications in several fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The deprotection process typically involves the use of fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-[tert-butyldimethylsilyl]oxy-3-methylbutan-2-amine
- (2S)-1-[trimethylsilyl]oxy-3-methylbutan-2-amine
- (2S)-1-[triisopropylsilyl]oxy-3-methylbutan-2-amine
Uniqueness
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: is unique due to the presence of the tert-butyl(dimethyl)silyl group, which offers a balance between steric protection and ease of deprotection. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Propiedades
Fórmula molecular |
C11H27NOSi |
|---|---|
Peso molecular |
217.42 g/mol |
Nombre IUPAC |
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H27NOSi/c1-9(2)10(12)8-13-14(6,7)11(3,4)5/h9-10H,8,12H2,1-7H3/t10-/m1/s1 |
Clave InChI |
WKEKXCCVQKMDFF-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@@H](CO[Si](C)(C)C(C)(C)C)N |
SMILES canónico |
CC(C)C(CO[Si](C)(C)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)



![3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11885655.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)


![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
